Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate
Description
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and an ethyl ester at position 2. This compound’s structure combines electron-rich aromatic substituents with a polar ester group, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-14(16-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 |
InChI Key |
KMVYPGPQFHCYTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2-Ethoxymethylene Acetoacetate Intermediate
This intermediate is typically prepared by reacting ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride at elevated temperatures (75–150 °C). The reaction proceeds via formation of an ethoxymethylene derivative, which is key for subsequent cyclization steps.
| Reagents | Conditions | Outcome |
|---|---|---|
| Ethyl acetoacetate | 75–150 °C, acetic anhydride | Formation of ethyl 2-ethoxymethylene acetoacetate |
| Triethyl orthoformate |
This step may yield a mixture containing non-reactive components, which are separated to isolate the pure intermediate for further reaction.
Cyclization to Form the Oxazole Ring
The cyclization step involves reacting the ethyl 2-ethoxymethylene acetoacetate with hydroxylamine salts (hydroxylamine sulfate or hydroxylamine hydrochloride) in the presence of a base such as sodium acetate. This reaction is typically conducted in an ethanol-water mixture at low temperatures (0 to 10 °C) to minimize side reactions and isomer formation.
The reaction mixture is stirred vigorously during dropwise addition of hydroxylamine salt to maintain temperature and ensure complete conversion. Post-reaction, the mixture is refluxed briefly (e.g., 30 minutes at 85–90 °C) to complete cyclization.
Purification of Ethyl-5-Methylisoxazole-4-Carboxylate
Following cyclization, the crude product is purified by extraction with dichloromethane, washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure. This yields an orange liquid product, typically with 85% yield in crude form.
| Purification Step | Solvent/Condition | Purpose |
|---|---|---|
| Extraction | Dichloromethane (3x) | Separate organic product from aqueous phase |
| Washing | Saturated brine (2x) | Remove residual water-soluble impurities |
| Drying | Anhydrous sodium sulfate | Remove residual moisture |
| Solvent removal | Rotary evaporation at 60 °C | Concentrate product |
Comparative Analysis of Reported Methods
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents & Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Formation of ethyl 2-ethoxymethylene acetoacetate | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; 75–150 °C | Ethyl 2-ethoxymethylene acetoacetate | Purified by separation |
| 2 | Cyclization to oxazole | Hydroxylamine sulfate, sodium acetate, ethanol-water, 0–10 °C | Ethyl-5-methylisoxazole-4-carboxylate | ~85% crude yield; ~2.5% isomer |
| 3 | Purification | Dichloromethane extraction, brine wash, drying | Pure ethyl-5-methylisoxazole-4-carboxylate | Orange liquid, high purity |
| 4 | Introduction of 3,4-dimethoxyphenyl group | Cross-coupling or substitution reactions | Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate | Requires further specific steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole ring and the dimethoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Core Structure : Benzamide
Key Features :
- 3,4-Dimethoxyphenethylamine backbone linked to a benzoyl group via an amide bond.
- Melting point: 90 °C (vs. oxazole derivatives, which typically have lower melting points due to reduced hydrogen bonding).
Synthesis : Reacting benzoyl chloride with 3,4-dimethoxyphenethylamine yields Rip-B in 80% efficiency .
Applications : Amides like Rip-B are often explored for CNS activity due to their ability to cross the blood-brain barrier.
| Parameter | Rip-B | Target Oxazole Compound |
|---|---|---|
| Core Structure | Benzamide | Oxazole |
| Functional Groups | Amide, methoxy | Ester, methoxy, methyl |
| Melting Point | 90 °C | Not reported |
| Synthetic Yield | 80% | Not reported |
USP Verapamil Related Compound B
Core Structure : Nitrile-containing tertiary amine
Key Features :
- Complex structure with two 3,4-dimethoxyphenyl groups and a branched nitrile moiety.
- Molecular weight: 477.05 g/mol (higher than the oxazole compound due to additional substituents).
Applications : Likely a cardiovascular agent analog, given verapamil’s role as a calcium channel blocker .
Pyrido-Pyrimidinone Derivatives (EP 2023/39)
Core Structure : Pyrido[1,2-a]pyrimidin-4-one
Key Features :
- 3,4-Dimethoxyphenyl group at position 2 and amino-substituted cyclohexenyl groups at position 5.
- Structural complexity enhances binding affinity to biological targets (e.g., kinases) . Applications: Potential use in oncology due to pyrimidinone scaffolds’ role in kinase inhibition.
| Parameter | Pyrido-Pyrimidinone | Target Oxazole Compound |
|---|---|---|
| Heterocycle | Pyrido-pyrimidinone | Oxazole |
| Bioactivity | Kinase inhibition (hypothesized) | Antimicrobial/anticancer (typical) |
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole Derivatives
Core Structure : 1,2,4-Triazole
Key Features :
- Thioacetic acid esters derived from triazole cores.
- Toxicity predicted via computational models (GUSAR-online), suggesting moderate acute toxicity .
Synthesis : Involves esterification of thioacetic acids, confirmed by NMR and IR spectroscopy .
Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate
Core Structure : Oxazole
Key Features :
- Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability.
- Used in agrochemical and pharmaceutical research .
Biological Activity
Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique oxazole ring structure and methoxy-substituted phenyl group, this compound exhibits a variety of biological effects, particularly in the areas of anticancer and antibacterial activity.
Chemical Structure and Properties
The molecular formula for this compound is C₁₅H₁₇N₁O₅, with a molecular weight of 291.30 g/mol. The compound contains functional groups that contribute to its reactivity and biological activity:
- Oxazole Ring : Known for its role in various biological activities.
- Carboxylate Group : Involved in esterification reactions.
- Methoxy Groups : Located at the 3 and 4 positions on the phenyl ring, influencing the compound's electronic properties and reactivity.
Biological Activity Overview
Research has indicated that compounds containing oxazole rings often exhibit significant biological activities. This compound has been evaluated for its bioactivity, demonstrating promising results in several studies:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. It appears to interfere with cellular signaling pathways associated with cancer growth.
- Antibacterial Effects : Preliminary data suggest that it exhibits antibacterial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
In Vitro Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound showed varying degrees of potency across different cell lines, with IC50 values indicating effective inhibition at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| HeLa | 10 |
| MCF-7 | 12 |
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar to other known antitumor agents, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Interaction with Signaling Pathways : Potential interactions with specific enzymes or receptors involved in cell signaling related to proliferation and apoptosis.
Case Studies
-
Study on Anticancer Properties :
- Conducted by researchers focusing on small molecule inhibitors of tubulin polymerization.
- Results demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound.
-
Antibacterial Evaluation :
- Investigated against common bacterial strains including E. coli and S. aureus.
- Showed effective inhibition at concentrations lower than those required for cytotoxicity in mammalian cells.
Q & A
Q. What are the key synthetic routes for Ethyl 2-(3,4-Dimethoxyphenyl)-5-methyloxazole-4-carboxylate?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with β-keto esters. For example, a two-step approach includes:
Ring formation : Reacting 3,4-dimethoxybenzaldehyde with ethyl acetoacetate under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to form the oxazole core .
Functionalization : Introducing the methyl group at position 5 via alkylation or substitution, often using methyl iodide in the presence of a base like K₂CO₃ .
Key variables include solvent choice (toluene, DCM), temperature (80–120°C), and catalyst loading. Yield optimization requires monitoring by TLC or HPLC.
Q. How is the compound characterized structurally?
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P21/c for analogous dimethoxyphenyl compounds) .
- NMR spectroscopy : NMR shows distinct signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and the ethyl ester (δ 1.3–4.3 ppm) .
- Mass spectrometry : Molecular ion peaks confirm the molecular formula (e.g., m/z 307.3 [M+H]⁺ for C₁₆H₁₈NO₅) .
Q. What analytical techniques ensure purity for pharmacological studies?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) .
- Melting point analysis : Sharp melting points (e.g., 147–151°C for structurally similar oxazoles) indicate purity .
- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Advanced Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization; yields improve from 60% to 85% in analogous oxazole syntheses .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require higher temperatures. Non-polar solvents (toluene) favor cyclization .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours with comparable yields (e.g., 80% vs. 82%) .
Q. What strategies address contradictions in reported biological activities?
- Target validation : Perform competitive binding assays (e.g., fluorescence polarization) to confirm specificity for enzymes like COX-2 or kinases .
- Metabolic stability assays : Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid metabolism .
- Computational docking : Compare binding poses in homology models (e.g., Autodock Vina) to identify structural determinants of activity variations .
Q. How does the substitution pattern influence electronic properties?
Q. Table 1: Comparative Reactivity of Substituted Oxazoles
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.045 | 78 |
| 4-Fluorophenyl | 0.032 | 65 |
| 4-Chlorophenyl | 0.029 | 62 |
| Data from cyclization reactions in toluene at 100°C |
Q. What are the challenges in studying its pharmacokinetics?
- Plasma protein binding : >90% binding to albumin (similar to ethyl 5-(4-fluorobenzoyloxy) derivatives) complicates free concentration measurements .
- Blood-brain barrier penetration : LogP values ~2.5 suggest moderate permeability, requiring in situ perfusion studies for validation .
- Metabolite identification : LC-MS/MS reveals primary metabolites (e.g., demethylated or hydroxylated products) .
Q. How can structural analogs be designed to enhance bioactivity?
- Bioisosteric replacement : Replace the ethyl ester with a methyloxadiazole (improves metabolic stability) .
- Hybrid pharmacophores : Fuse with tetrahydropyrimidine scaffolds (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo analogs) to target dual enzymes .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
